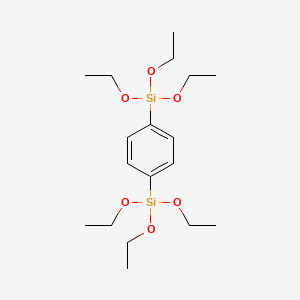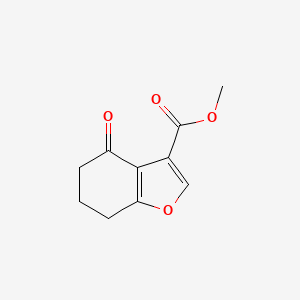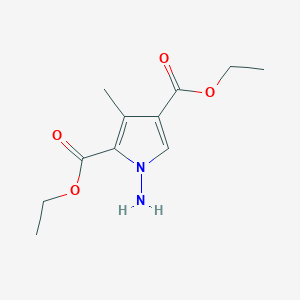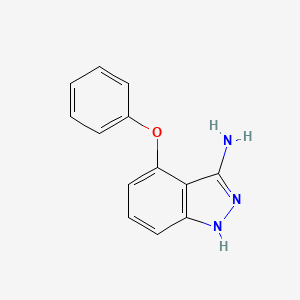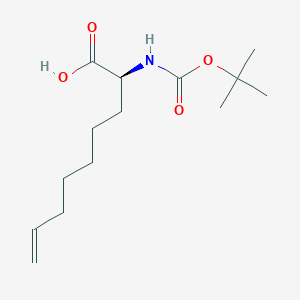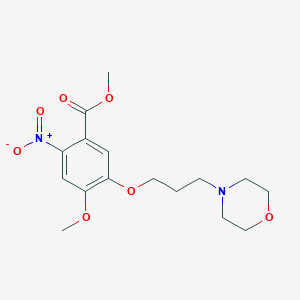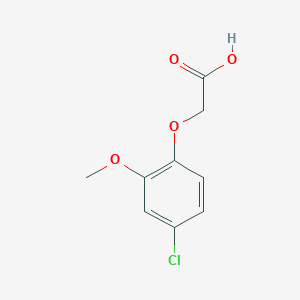
2-(4-Chloro-2-methoxyphenoxy)acetic acid
Descripción general
Descripción
2-(4-Chloro-2-methoxyphenoxy)acetic acid, also known as (4-Chloro-2-methoxyphenoxy)acetic acid, is a chemical compound with the linear formula C9H9O4Cl1 . It is typically in powder form .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-methoxyphenoxy)acetic acid consists of a central carbon atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 4-position with a chlorine atom and at the 2-position with a methoxy group .Physical And Chemical Properties Analysis
This compound is a powder in form . Its molecular formula is C9H9O4Cl1, and it has a molecular weight of 216.62 .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives for Anti-Mycobacterial Agents
Phenoxy acetic acid derivatives, including those related to 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. These compounds, upon undergoing certain chemical reactions, exhibit activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing treatments for tuberculosis (Yar, Siddiqui, & Ali, 2006) .
Application in Molecular Imprinting for Trace Detection
Molecular imprinting techniques involving derivatives of 4-chloro-2-methylphenoxy acetic acid (a compound similar to 2-(4-Chloro-2-methoxyphenoxy)acetic acid) have been developed for selective sample preparation in trace determination of the compound in biological and environmental samples. This highlights its role in sensitive and selective analytical techniques for environmental monitoring and public health (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014) .
Development of Polymer Nanoparticles and High-Performance Liquid Chromatography
Research has been conducted on coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography for the sensitive and selective determination of derivatives like 4-chloro-2-methylphenoxy acetic acid in complex matrices. Such techniques are crucial for accurate environmental analysis and monitoring (Omidi et al., 2014) .
Synthesis of Novel Derivatives for Antimicrobial Evaluation
Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a close relative of 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives show significant activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016) .
Crystal Structure Analysis
The crystal structures of compounds like (2-formyl-6-methoxyphenoxy)acetic acid and its complexes, which are structurally related to 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been determined. This research is fundamental in understanding the molecular interactions and properties of such compounds (O'reilly, Smith, Kennard, & Mak, 1987) .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWZUAZEYECBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470160 | |
| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenoxy)acetic acid | |
CAS RN |
56913-08-7 | |
| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

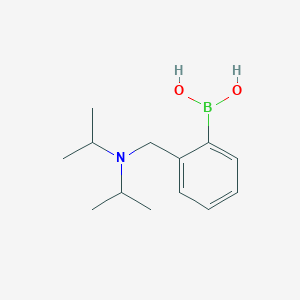

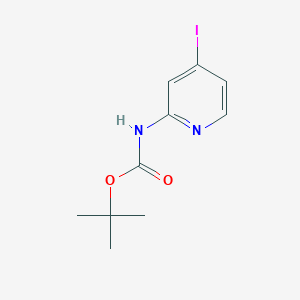
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
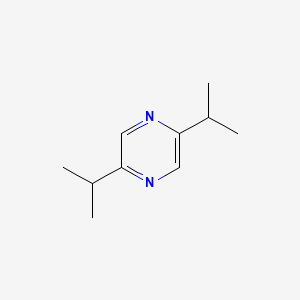
acetic acid](/img/structure/B1313310.png)
